An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfinyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfinyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylsulfinyl)pyridine (CAS No. 21948-75-4), a heterocyclic sulfoxide of significant interest in medicinal chemistry and drug development. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information, including its synthesis and spectroscopic characterization, with established, field-proven methodologies for determining its critical physicochemical parameters. By providing detailed experimental protocols and contextualizing the properties of 2-(Methylsulfinyl)pyridine against its sulfide precursor and sulfone derivative, this guide serves as an essential resource for researchers in drug discovery, chemical synthesis, and analytical sciences. We present a framework for its characterization, including solubility, lipophilicity, acidity (pKa), and stability, thereby enabling robust experimental design and interpretation.
Introduction: The Role of the Sulfinylpyridine Moiety
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Modification of the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of sulfur-containing functional groups, such as the methylsulfinyl group at the 2-position, offers a powerful strategy for modulating these characteristics. The sulfoxide group is a chiral, polar, and hydrogen-bond accepting moiety that can significantly influence a compound's solubility, metabolic stability, and interaction with biological targets.
Notably, the related benzimidazole sulfoxide class of molecules, which includes blockbuster drugs like omeprazole, function as H+/K+-ATPase inhibitors. Their mechanism relies on the pyridine nitrogen's basicity and the molecule's stability at neutral pH, followed by rapid acid-catalyzed rearrangement in the acidic environment of the stomach. Therefore, a thorough understanding of the physicochemical properties of sulfinylpyridine intermediates like 2-(Methylsulfinyl)pyridine is paramount for the rational design of new chemical entities. This guide provides the foundational knowledge and practical methodologies required to fully characterize this important chemical building block.
Synthesis and Spectroscopic Characterization
The most direct and referenced method for the preparation of 2-(Methylsulfinyl)pyridine is the selective oxidation of its corresponding thioether, 2-(Methylthio)pyridine.
Synthetic Workflow: Oxidation of 2-(Methylthio)pyridine
A recently developed method utilizes visible-light-responsive decavanadate as a photocatalyst for the aerobic oxygenation of sulfides. This approach provides a high-yield pathway to the desired sulfoxide.[1]
Caption: Synthetic route to 2-(Methylsulfinyl)pyridine.
Experimental Protocol: Synthesis [1]
-
To a 4 mL solution of methyl ethyl ketone (MEK), add 2-(Methylthio)pyridine (0.2 mmol) and the decavanadate photocatalyst (TPPV10, 0.4 mol%).
-
Stir the reaction mixture at 30°C under an oxygen atmosphere (1 atm).
-
Irradiate the mixture with visible light (λ > 400 nm).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (1:1 v/v) as the eluent to yield the pure product.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 2-(Methylsulfinyl)pyridine.
Caption: Workflow for analytical characterization.
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The reported spectral data for 2-(Methylsulfinyl)pyridine in CDCl₃ is as follows[1]:
-
δ 8.63 (d, J = 4.9 Hz, 1H, Ar) : Corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.
-
δ 8.04 (d, J = 8.0 Hz, 1H, Ar) : Corresponds to the proton at the 3-position of the pyridine ring.
Further analysis would be expected to show the methyl protons as a singlet and the remaining two aromatic protons in their characteristic regions.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 142.0.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-(Methylsulfinyl)pyridine. For context, experimental data for its immediate synthetic precursor and oxidized product are also provided.
Table 1: Physicochemical Properties of 2-(Methylsulfinyl)pyridine and Related Compounds
| Property | 2-(Methylthio)pyridine | 2-(Methylsulfinyl)pyridine | 2-(Methylsulfonyl)pyridine |
| CAS Number | 18438-38-5[2] | 21948-75-4 [3] | 17075-14-8[4] |
| Molecular Formula | C₆H₇NS | C₆H₇NOS | C₆H₇NO₂S |
| Molecular Weight | 125.19 g/mol [2] | 141.19 g/mol [3] | 157.19 g/mol [4] |
| Appearance | - | Pale-yellow solid [1] | Colorless to light yellow Liquid[4] |
| pKa (Predicted) | - | -0.15 ± 0.10 | -1.59 ± 0.12[4] |
| logP (XLogP3) | 1.7[2] | - | 0.4[5] |
| Boiling Point | - | Not available[3] | 136-139 °C (2.5 Torr)[4] |
| Solubility | Not available | Not available [3] | Not available |
Note: The increasing oxidation state from sulfide to sulfoxide to sulfone is expected to increase polarity and aqueous solubility while decreasing the logP value. The predicted pKa values suggest that the pyridine nitrogen becomes significantly less basic with the increasing electron-withdrawing character of the sulfur substituent.
Experimental Protocols for Physicochemical Characterization
The following sections provide standardized, detailed protocols that serve as a robust starting point for the experimental determination of the key physicochemical properties of 2-(Methylsulfinyl)pyridine.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are valuable, providing different insights relevant to different stages of drug discovery.[6]
This high-throughput method is ideal for early-stage screening and assesses the solubility of a compound upon precipitation from a DMSO stock solution.[7]
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 2-(Methylsulfinyl)pyridine in 100% dimethyl sulfoxide (DMSO).[8]
-
Sample Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of aqueous phosphate-buffered saline (PBS, pH 7.4). This results in a final theoretical concentration of 400 µM with 2% DMSO.[8]
-
Equilibration: Incubate the samples in a thermomixer at room temperature (approx. 25°C) with shaking (e.g., 850 rpm) for 2 hours to allow for precipitation.[8]
-
Separation: Filter the samples through a 0.45 µm filter plate to separate the dissolved compound from any precipitate.
-
Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS.[9] Prepare a calibration curve using serial dilutions of the stock solution in a 50:50 acetonitrile:water mixture.[9]
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its response to the calibration curve. This concentration represents the kinetic solubility.
This method measures the true equilibrium solubility of the solid compound and is considered the gold standard.[10]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of solid 2-(Methylsulfinyl)pyridine into a glass vial.[10]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[10]
-
Equilibration: Seal the vial and incubate on a vial roller or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached between the solid and dissolved states.[10][11]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.[10]
-
Sample Dilution and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it appropriately with a suitable solvent (e.g., 30% methanol/70% water).[10]
-
Quantification: Analyze the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the solid compound. The calculated concentration is the thermodynamic solubility.
Lipophilicity: Octanol-Water Partition Coefficient (logP/logD)
Lipophilicity is a key driver of membrane permeability and overall ADME properties. The shake-flask method is the definitive technique for its measurement.[12] For an ionizable compound like 2-(Methylsulfinyl)pyridine, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4.
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases after they have settled.
-
Stock Solution: Prepare a stock solution of 2-(Methylsulfinyl)pyridine in the aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated aqueous buffer containing the compound with a known volume of pre-saturated n-octanol (e.g., a 1:1 volume ratio).[13]
-
Equilibration: Shake the vial for a defined period (e.g., 1 hour) at a controlled temperature to allow the compound to partition between the two phases.[13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate the logD value using the following formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[14]
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor interactions. Potentiometric titration is a highly accurate method for pKa determination.[15]
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve an accurately weighed amount of 2-(Methylsulfinyl)pyridine in water or a water-cosolvent mixture to a known concentration (e.g., 1 mM).[17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
-
Titration: Place the solution in a thermostatted vessel under a nitrogen atmosphere to exclude atmospheric CO₂. Immerse the calibrated pH electrode.
-
Acidic Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH).[17]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software can be used to calculate the pKa from the titration data with high precision.
Chemical Stability
Assessing the stability of a compound at different pH values is critical for predicting its shelf-life and behavior in biological systems. An HPLC-based assay is a standard approach.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 2-(Methylsulfinyl)pyridine in an organic solvent like acetonitrile or DMSO.
-
Incubation Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0).
-
Initiation of Study (t=0): Spike a small volume of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM), ensuring the final organic solvent concentration is low (<1%). Immediately take an aliquot, quench if necessary (e.g., by dilution in mobile phase), and analyze by HPLC-UV to get the initial peak area.[18][19]
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots from each pH solution.
-
Analysis: Analyze each sample by a stability-indicating HPLC-UV method, which should be capable of separating the parent compound from any potential degradants.[2]
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
Predicted Metabolism and Toxicological Profile
Metabolic Pathways
The metabolism of pyridine and its derivatives has been studied, providing a basis for predicting the fate of 2-(Methylsulfinyl)pyridine. The primary metabolic transformations are expected to be oxidations.[20]
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by cytochrome P450 (CYP) enzymes to form the corresponding pyridine N-oxide.[21]
-
Sulfone Formation: The sulfinyl group can be further oxidized to the corresponding sulfone, 2-(methylsulfonyl)pyridine, also likely mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).
-
Ring Hydroxylation: The pyridine ring itself can undergo hydroxylation, leading to the formation of various pyridone isomers, such as 2-pyridone.[21]
These metabolic transformations generally increase the polarity of the molecule, facilitating its excretion.
Toxicological Hazards
Based on available Safety Data Sheet (SDS) information, 2-(Methylsulfinyl)pyridine is classified with the following GHS hazard statements[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions: Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]
Conclusion
2-(Methylsulfinyl)pyridine is a valuable heterocyclic building block with physicochemical properties that are highly relevant to drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and property evaluation. While direct experimental data remains scarce, the detailed, standardized protocols presented herein offer a clear path for researchers to generate high-quality, reproducible data for solubility, lipophilicity, pKa, and stability. By understanding and applying these methodologies, and by leveraging comparative data from related sulfide and sulfone analogues, scientists can effectively utilize 2-(Methylsulfinyl)pyridine in the design and optimization of novel therapeutic agents.
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(Reference not directly used in text, but provides context on oxidation methods) Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]
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